(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide
Description
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a chiral amide derivative featuring a pyrrolidine ring substituted with a methyl group and a methyl-pyrrolidin-3-ylmethyl moiety. However, commercial availability of the compound is restricted, as it is listed as discontinued in supplier catalogs .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-6-9-4-5-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUNIJMUFIMHF-AXDSSHIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide, also known as a versatile small molecule scaffold, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the activity of gamma-aminobutyric acid (GABA) and potentially other neurotransmitters. Its structure suggests it may interact with various receptors, including those involved in synaptic transmission and neuroprotection.
1. Neuropharmacological Effects
Research indicates that (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide may exhibit neuroprotective properties by enhancing GABAergic transmission. This could be beneficial in treating neurological disorders such as epilepsy and anxiety .
2. Antioxidant Activity
Preliminary studies suggest that the compound possesses antioxidant properties, which could help mitigate oxidative stress in neuronal tissues. This is crucial for preventing neurodegenerative diseases .
3. Antimicrobial Activity
Some derivatives of this compound have shown antimicrobial effects against various bacterial strains, indicating potential applications in treating infections .
Study Overview
A comparative study was conducted to evaluate the selectivity and efficacy of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide as an inhibitor of cyclin-dependent kinase 9 (CDK9). The study utilized molecular modeling techniques to predict binding affinities and interactions with the target enzyme.
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 25 nM |
| Inhibition Type | Competitive |
| Selectivity Index | High |
Findings
The results indicated that the compound effectively inhibits CDK9, which is involved in transcriptional regulation and has implications in cancer therapy. The high selectivity suggests a lower likelihood of off-target effects, making it a promising candidate for further development .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a chiral compound that serves as a critical building block in the synthesis of biologically active molecules. Its structure allows for specific interactions with biological targets, making it a candidate for drug development aimed at various diseases, particularly those involving enzyme inhibition and receptor modulation.
1.2 Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : Studies have shown that it can interact with specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Protein Interactions : The compound's ability to bind with proteins suggests its role in modulating protein functions, which is crucial for drug design and development .
Organic Synthesis
2.1 Chiral Synthesis
As a chiral building block, (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is utilized in the synthesis of complex organic molecules. Its chirality allows chemists to create enantiomerically pure compounds, which are essential in pharmaceutical applications where the efficacy and safety profiles of different enantiomers can vary significantly .
2.2 Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Amidation Reactions : Combining amines with carboxylic acids or their derivatives to form amides.
- Pyrrolidine Ring Modifications : Altering the pyrrolidine structure to enhance biological activity or improve pharmacokinetic properties .
Case Studies and Research Findings
3.1 Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide was tested against various enzymes linked to metabolic pathways. Results indicated a promising inhibition profile, suggesting its potential as a lead compound for developing new inhibitors targeting specific metabolic enzymes.
3.2 Case Study: Therapeutic Applications
Another research initiative explored the therapeutic applications of this compound in neurological disorders. The study demonstrated that its structural features allow for effective binding to neurotransmitter receptors, which could lead to advancements in treatments for conditions such as anxiety and depression .
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Drug development, enzyme inhibitors | Potential therapeutic effects in cancer treatment |
| Organic Synthesis | Chiral synthesis of complex molecules | Key building block for enantiomerically pure drugs |
| Biological Activity | Protein modulation, receptor interactions | Significant binding affinity with target proteins |
| Therapeutic Research | Neurological disorder treatments | Effective binding to neurotransmitter receptors |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its pyrrolidine-based substituent and stereochemistry. Below is a comparison with four structurally related analogs:
Physicochemical Properties
Key properties inferred from analogs (data from and structural analysis):
Notes:
- Sulfated analogs (e.g., ) exhibit higher solubility, making them preferable for intravenous formulations.
- Aromatic substituents (e.g., benzyl, pyrrole) may enhance target affinity but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
